Solubility profile of 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid in organic solvents
Solubility profile of 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid in organic solvents
An In-depth Technical Guide Topic: Solubility Profile of 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid in Organic Solvents Audience: Researchers, scientists, and drug development professionals.
Foreword: A Senior Application Scientist's Perspective
In drug discovery and development, understanding a molecule's solubility is not a mere checkbox exercise; it is the foundational pillar upon which synthesis, purification, formulation, and ultimately, bioavailability are built.[1][2][3] The compound 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid, with its distinct stereochemistry and dual functional groups, presents a classic case study in the interplay between molecular structure and solvent interaction. This guide eschews a simple data sheet in favor of a comprehensive strategic framework. We will not only explore how to determine its solubility but why we make specific experimental choices, grounding our methodology in the physicochemical properties of the molecule itself. Our goal is to empower the researcher to move from raw data to actionable insights, whether for designing a robust crystallization process or selecting a vehicle for preclinical studies.
Molecular Structure and Predicted Solubility Behavior
A molecule's structure is the blueprint for its physical properties. A rigorous analysis of 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid (MW: 144.17 g/mol [4]) is the mandatory first step.
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Carboxylic Acid Moiety (-COOH): This is a strongly polar group, capable of acting as both a hydrogen bond donor (the hydroxyl H) and a hydrogen bond acceptor (the carbonyl O). It imparts significant polarity and a preference for polar solvents.
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Hydroxyl Group (-OH): Another polar, protic group that serves as both a hydrogen bond donor and acceptor. Its presence reinforces the molecule's affinity for polar environments.
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Cyclopentyl Ring: This saturated hydrocarbon ring is the lipophilic (non-polar) core of the molecule. It will drive solubility in less polar or non-polar solvents through van der Waals interactions.
Expert Synthesis: The molecule is amphiphilic, possessing both polar (hydrophilic) and non-polar (lipophilic) regions. The two polar groups suggest strong solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like DMSO, DMF) where hydrogen bonding can occur.[5] Conversely, the non-polar cyclopentyl backbone predicts limited solubility in purely non-polar solvents like hexane. The key to its solubility profile lies in the balance between these opposing characteristics.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source / Method | Significance for Solubility |
|---|---|---|---|
| Molecular Weight | 144.17 g/mol | Benchchem[4] | Influences the energy required to break the crystal lattice. |
| LogP | 0.6221 | ChemScene[6] | A low positive value indicates a slight preference for a lipophilic environment but overall balanced characteristics. |
| Topological Polar Surface Area (TPSA) | 57.53 Ų | ChemScene[6] | Indicates good potential for membrane permeability and highlights the significant contribution of the polar functional groups. |
Strategic Framework for Experimental Solubility Determination
A comprehensive solubility profile requires a multi-faceted approach, moving from theoretical screening to precise experimental measurement. The following workflow represents a robust, self-validating system for characterizing a new chemical entity.
Caption: Experimental workflow for solubility profile determination.
Rationale-Driven Solvent Selection
The choice of solvents is critical. A diverse panel should be selected to probe the full range of interactions the solute can experience. The principle of "like dissolves like" is our primary guide.[7]
Table 2: Panel of Selected Organic Solvents for Screening
| Class | Solvent | Polarity | H-Bonding | Rationale |
|---|---|---|---|---|
| Polar Protic | Methanol | High | Donor & Acceptor | To interact strongly with both -COOH and -OH groups. |
| Ethanol | High | Donor & Acceptor | Similar to methanol but with slightly increased lipophilicity. | |
| Isopropanol | Medium | Donor & Acceptor | Further increases lipophilic character. | |
| Polar Aprotic | Acetone | High | Acceptor Only | Probes the effect of H-bond acceptance without donation. |
| Acetonitrile | High | Acceptor Only | A common solvent in chromatography; relevant for analysis. | |
| Ethyl Acetate | Medium | Acceptor Only | An ester, representing a key functional group in synthesis. | |
| Tetrahydrofuran (THF) | Medium | Acceptor Only | A cyclic ether, often used in synthesis. | |
| Dimethyl Sulfoxide (DMSO) | Very High | Acceptor Only | A powerful, universal solvent capable of dissolving a wide range of compounds.[8][9] | |
| Non-Polar | Toluene | Low | None | An aromatic hydrocarbon to probe π-stacking and non-polar interactions. |
| Dichloromethane (DCM) | Low | None | A chlorinated solvent commonly used in extraction and synthesis. |
| | Hexane | Very Low | None | A pure aliphatic hydrocarbon to define the lower limit of solubility. |
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to provide accurate and reproducible data. The "gold standard" Shake-Flask method provides the true equilibrium solubility, while the kinetic method offers a high-throughput alternative for early-stage discovery.[8][9]
Protocol 1: Equilibrium Solubility via Shake-Flask Method
This method measures the true thermodynamic equilibrium solubility and is considered the benchmark for accurate determination.[3]
Objective: To determine the concentration of a saturated solution of the compound at a constant temperature.
Methodology:
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Preparation: For each selected solvent, add an excess amount of 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid to a glass vial (e.g., 10-20 mg of solid to 1-2 mL of solvent). The presence of undissolved solid is essential.
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Equilibration: Seal the vials tightly. Place them in a shaker or rotator bath set to a constant temperature (e.g., 25 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm stability.
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Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. Causality Check: This step is crucial to avoid contaminating the supernatant with undissolved microparticles, which would falsely inflate the measured solubility.
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Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
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Dilution: Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method. A precise dilution factor is critical for accurate back-calculation.
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Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method against a standard curve of the compound.
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Calculation: Calculate the original concentration in the saturated solution using the dilution factor. Express the result in both mg/mL and mol/L.
Protocol 2: High-Throughput Kinetic Solubility
This method is valuable in early discovery, where speed is prioritized over absolute accuracy. It measures the concentration at which a compound, dissolved in a strong organic solvent like DMSO, precipitates upon addition to an aqueous or organic medium.[8]
Objective: To rapidly estimate the solubility limit from a high-concentration stock.
Methodology:
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Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
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Titration: In a 96-well plate, add the target organic solvent to each well.
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Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the solvent in each well.
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Precipitation Detection: Monitor the wells for the appearance of precipitation over a set period (e.g., 1-2 hours). This can be done visually or, more accurately, using nephelometry or light scattering instruments.
-
Quantification: The concentration in the well just before precipitation is observed is reported as the kinetic solubility.
Anticipated Results and Interpretation
While specific experimental data is pending, we can generate a predictive solubility profile based on the molecular structure analysis. This serves as a working hypothesis for researchers.
Table 3: Predicted Solubility Profile of 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid at 25 °C
| Solvent | Predicted Solubility Category | Expected Solubility (mg/mL) | Rationale for Prediction |
|---|---|---|---|
| Methanol | Very Soluble | > 100 | Strong H-bonding with both polar groups. |
| Ethanol | Very Soluble | > 100 | Strong H-bonding; slightly less polar than methanol. |
| DMSO | Very Soluble | > 100 | Powerful polar aprotic solvent. |
| Acetone | Soluble | 30 - 100 | Good polarity and H-bond acceptor. |
| Ethyl Acetate | Sparingly Soluble | 5 - 30 | Moderate polarity; less effective interaction than ketones. |
| THF | Sparingly Soluble | 5 - 30 | Moderate polarity; ether oxygen is a weaker H-bond acceptor. |
| Dichloromethane | Slightly Soluble | 1 - 5 | Low polarity; interaction primarily with the cyclopentyl ring. |
| Toluene | Very Slightly Soluble | < 1 | Non-polar; weak interactions with the lipophilic core. |
| Hexane | Insoluble | < 0.1 | Highly non-polar; cannot overcome the solute's crystal lattice energy. |
Interpretation: A steep drop-off in solubility is expected as solvent polarity decreases. This profile is characteristic of a molecule that is a good candidate for purification via recrystallization.
Application Case Study: Designing a Recrystallization Protocol
The solubility profile is the roadmap for developing a purification strategy.[7][10] The ideal recrystallization solvent is one where the compound is highly soluble when hot but poorly soluble when cold.
Caption: Step-wise workflow for recrystallization.
Solvent System Selection: Based on our predicted profile, a single solvent like acetone might work. However, a two-solvent system often provides better control.
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Good Solvent: A solvent in which the compound is readily soluble (e.g., Acetone).
-
Anti-Solvent (or Poor Solvent): A solvent in which the compound is poorly soluble but is miscible with the "good" solvent (e.g., Toluene or Hexane).[7]
Step-by-Step Protocol (Two-Solvent System):
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Heat the "good solvent" (Acetone) and add it portion-wise to the crude solid with gentle heating until the solid just dissolves. Expert Tip: Using the absolute minimum amount of hot solvent is critical for maximizing yield.[11]
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Anti-Solvent Addition: While the solution is still hot, add the "anti-solvent" (Toluene) dropwise until the first sign of persistent cloudiness (turbidity) appears. This indicates the solution is now saturated.
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Re-solubilization: Add a few more drops of the hot "good solvent" (Acetone) to just re-dissolve the precipitate, resulting in a clear, hot, saturated solution.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and without disturbance to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10]
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Complete Crystallization: Place the flask in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the cold mother liquor.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold anti-solvent to remove any adhering impurities.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
This systematic approach, driven by empirical solubility data, transforms purification from a trial-and-error process into a rational and reproducible scientific method.
References
- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)
- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
- (PDF) Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water.
- Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determin
- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formul
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
- 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic Acid. Benchchem.
- Compound solubility measurements for early drug discovery.
- 2.
- Recrystalliz
- 102539-91-3 | 2-(2-Hydroxycyclopentyl)acetic acid. ChemScene.
- Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Unknown Source.
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